molecular formula C12H8F2O B6341083 3',5-Difluoro[1,1'-biphenyl]-3-ol CAS No. 1214328-86-5

3',5-Difluoro[1,1'-biphenyl]-3-ol

Cat. No.: B6341083
CAS No.: 1214328-86-5
M. Wt: 206.19 g/mol
InChI Key: JDMSQIXRBQCCES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3',5-Difluoro[1,1'-biphenyl]-3-ol is a specialized biphenyl derivative of significant interest in advanced chemical synthesis and materials science. Its molecular structure, featuring fluorine atoms at the 3' and 5' positions and a hydroxyl group at the 3 position, makes it a valuable chiral building block for the development of axially chiral ligands and catalysts . Such scaffolds are paramount in facilitating a wide range of asymmetric transformations, including additions to aldehydes and catalytic cycloadditions, which are essential for producing enantiomerically pure compounds in pharmaceutical and agrochemical research . Beyond its primary role in stereoselective synthesis, this compound serves as a key precursor for the construction of complex organic frameworks, such as Metal-Organic Frameworks (MOFs) and other functional materials. The fluorine atoms and phenolic group provide distinct sites for further functionalization and can tune the electronic properties and host-guest interactions within porous materials . Researchers can leverage this chemical to design novel ligands for metal catalysis or to create advanced polymers with specific characteristics. As with all our fine chemicals, this product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

3-fluoro-5-(3-fluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMSQIXRBQCCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673370
Record name 3',5-Difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214328-86-5
Record name 3',5-Difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5-Difluoro[1,1’-biphenyl]-3-ol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of 3’,5-Difluoro[1,1’-biphenyl]-3-ol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability .

Chemical Reactions Analysis

Types of Reactions

3’,5-Difluoro[1,1’-biphenyl]-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3’,5-Difluoro[1,1’-biphenyl]-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,5-Difluoro[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of biphenyl derivatives are heavily influenced by substituent type, position, and number. Below is a comparative analysis of 3',5-Difluoro[1,1'-biphenyl]-3-ol with key analogs:

Compound Name Substituents Molecular Weight (g/mol) Synthesis Yield (%) Key Properties/Bioactivity Reference
This compound 3'-F, 5'-F, 3-OH 206.08 (calculated) 34.8* Enhanced polarity; potential receptor binding
5-Fluoro-[1,1'-biphenyl]-3-ol 5-F, 3-OH 188.18 66 Intermediate for anxiolytic agents
3',5'-Dimethyl-[1,1'-biphenyl]-3-ol 3'-Me, 5'-Me, 3-OH 214.26 60 Improved lipophilicity; no reported bioactivity
4-(3-Methyl-but-2-enyl)-5-methoxy-[1,1'-biphenyl]-3-ol Prenyl, OMe, 3-OH 286.34 N/A Antibacterial (MIC: 15.63 µg/mL)
4'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-ol 4'-F, 3'-OMe, 3-OH 232.23 N/A Synthetic intermediate for drug discovery

Notes:

  • Fluorine vs.
  • Synthetic Challenges: Difluoro-substituted biphenyls (e.g., 34.8% yield for 3-Allyl-3',5'-difluoro-[1,1'-biphenyl]-4-ol ) often exhibit lower yields than mono-substituted derivatives due to steric and electronic hindrance during cross-coupling reactions .

Pharmacological and Physicochemical Properties

  • Bioavailability : Fluorine substituents improve metabolic stability and membrane permeability. For example, LGD-6972 analogs with polar groups exhibit enhanced receptor-binding stability without compromising pharmacokinetics .
  • Antimicrobial Activity : Biphenyls with bulky substituents (e.g., prenyl groups) show potent antibacterial effects (MIC: 15.63 µg/mL), whereas smaller substituents like fluorine may require additional functional groups for similar efficacy .
  • Physical Properties : The parent compound [1,1'-biphenyl]-3-ol has a density of 1.111 g/cm³ and boiling point of 333.9°C. Difluoro substitution likely increases boiling point and polarity due to stronger intermolecular forces .

Biological Activity

3',5-Difluoro[1,1'-biphenyl]-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of two fluorine atoms and a hydroxyl group on a biphenyl structure. The synthesis of this compound typically involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The general conditions for this reaction include:

  • Catalyst : Palladium (Pd)
  • Base : Potassium carbonate (K2CO3)
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Atmosphere : Inert atmosphere (e.g., nitrogen or argon)
  • Temperature : Elevated temperatures to facilitate the reaction

These conditions allow for high yields and purity of the desired compound .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The hydroxyl group can participate in hydrogen bonding , enhancing its affinity for biomolecules. Additionally, the fluorine atoms contribute to the compound's lipophilicity and metabolic stability , which can influence its pharmacokinetic properties.

The compound has been shown to modulate cellular signaling pathways by interacting with neurotransmitter receptors, suggesting potential applications in neuropharmacology .

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. For instance, it has been investigated for its effects on hepatocellular carcinoma (HCC) cells, showing potential as an anti-tumor agent .
  • Neurotransmitter Modulation : The compound's interactions with neurotransmitter receptors highlight its potential role in treating neurological disorders. Its structure allows for selective binding to specific receptors, which could lead to therapeutic effects .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in HCC cell lines
Neurotransmitter ModulationInteracts with neurotransmitter receptors
Pharmacological PotentialInvestigated as a pharmacophore in drug design

Relevant Research Findings

  • A study demonstrated that this compound shows promising results in inhibiting cell growth in HCC models, indicating its potential as a therapeutic agent against liver cancer .
  • Another investigation into its mechanism revealed that the compound can effectively alter signaling pathways associated with neurotransmitter activity, suggesting applications in treating neurological disorders .

Q & A

Q. What are the optimal synthetic routes for 3',5-Difluoro[1,1'-biphenyl]-3-ol, and how do reaction conditions influence regioselectivity?

The synthesis of 3',5-difluorobiphenyl derivatives often leverages Suzuki-Miyaura cross-coupling to construct the biphenyl core. For example:

  • Methodology : Reacting a fluorinated aryl boronic acid (e.g., 3,5-difluorophenylboronic acid) with a hydroxy-substituted aryl halide (e.g., 3-bromophenol) under catalytic conditions (e.g., Pd(OAc)₂ with PEPPSI-IPr ligand). Ag₂CO₃ is critical for activating the boronic acid and suppressing protodeboronation .
  • Key Variables :
    • Catalyst system : Pd(OAc)₂ with bulky N-heterocyclic carbene (NHC) ligands enhances coupling efficiency.
    • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
    • Temperature : 80–100°C balances reaction rate and side-product formation.
      Yields typically range from 70–90% after optimization .

Q. How can NMR spectroscopy confirm the structure and purity of this compound?

  • 1H NMR :
    • Hydroxyl proton (C3-OH) appears as a singlet at δ ~5.2 ppm (downfield due to hydrogen bonding).
    • Aromatic protons exhibit splitting patterns from meta-fluorine substituents (e.g., doublets of doublets for J~8–10 Hz).
  • 19F NMR :
    • Fluorine atoms at C3' and C5' appear as distinct peaks between δ -110 to -120 ppm.
    • Coupling constants (JFF ~15–20 Hz) confirm meta-substitution .
  • Purity Validation : HPLC with C18 columns (λ = 230–265 nm) achieves >99% purity, with retention times compared to standards .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic efficiencies for fluorinated biphenyl synthesis?

Discrepancies in catalytic performance (e.g., Pd vs. Ni systems) arise from:

  • Substrate electronic effects : Fluorine’s electron-withdrawing nature deactivates aryl halides, requiring stronger bases (e.g., Cs₂CO₃) for oxidative addition .
  • Ligand design : Bulky ligands (e.g., XPhos) prevent catalyst poisoning by stabilizing Pd(0) intermediates .
  • Additives : Silver salts (Ag₂CO₃) scavenge halides, improving turnover numbers .
    Recommendation : Use high-throughput screening to map ligand/base/additive combinations for specific substrates .

Q. How do fluorine substituents influence the biological activity of this compound?

Fluorine enhances bioactivity through:

  • Lipophilicity : LogP increases by ~0.5 per fluorine, improving membrane permeability.
  • Metabolic stability : C-F bonds resist oxidative degradation in cytochrome P450 enzymes.
  • Target interactions : Fluorine’s electronegativity modulates hydrogen bonding with enzymes (e.g., bacterial dihydrofolate reductase).
    Example : Biphenyl analogs with 3',5'-difluoro substitution exhibit MICs of 15–30 µg/mL against Bacillus subtilis via membrane disruption .

Q. What computational methods predict the regioselectivity of electrophilic substitution in fluorinated biphenyls?

  • DFT Calculations : Analyze Fukui indices to identify nucleophilic sites. For this compound, the C4 position (para to OH) is most reactive due to fluorine’s deactivating meta-directing effects .
  • MD Simulations : Assess solvation effects on transition states; polar solvents stabilize charge-separated intermediates in nitration .
  • Validation : Compare computed vs. experimental isotopic labeling (e.g., 13C NMR shifts at reaction sites) .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of biphenyl hydroxylation?

  • Deuterium Labeling : Replace C3-OH with C3-OD to measure KIE (kH/kD). A KIE >2 suggests proton transfer is rate-limiting.
  • 18O Tracer Studies : Confirm hydroxylation via O₂ incorporation (e.g., using H₂^18O in acidic conditions).
  • Application : For this compound, KIEs of ~1.2 indicate a radical-mediated pathway .

Methodological Tables

Q. Table 1. Comparative Catalytic Systems for Suzuki-Miyaura Coupling

CatalystLigandYield (%)Selectivity (C3-OH vs. C4-OH)Reference
Pd(OAc)₂PEPPSI-IPr859:1
PdCl₂(dppf)XPhos787:1
NiCl₂(PCy₃)₂None623:1

Q. Table 2. Biological Activity of Fluorinated Biphenyl Analogs

CompoundTarget MicroorganismMIC (µg/mL)MechanismReference
3',5'-Difluoro-[1,1'-biphenyl]-3-olB. subtilis15.63Membrane disruption
4-Nitro-[1,1'-biphenyl]-3-olS. aureus31.25Enzyme inhibition

Key Recommendations for Researchers

  • Synthetic Optimization : Prioritize Pd/NHC systems with Ag₂CO₃ for high-yield, regioselective coupling .
  • Analytical Rigor : Combine NMR, HPLC, and isotopic labeling to resolve structural ambiguities .
  • Biological Screening : Use fluorinated analogs to exploit metabolic stability and target affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.